molecular formula C9H7F3O2 B13289299 2,2,3-Trifluoro-3-phenylpropanoic acid

2,2,3-Trifluoro-3-phenylpropanoic acid

Cat. No.: B13289299
M. Wt: 204.15 g/mol
InChI Key: DWZQBQLPKPIXHD-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-3-phenylpropanoic acid is an organic compound that belongs to the class of trifluoromethylphenylpropanoic acids It is characterized by the presence of three fluorine atoms and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trifluoro-3-phenylpropanoic acid typically involves the introduction of trifluoromethyl groups into a phenylpropanoic acid framework. One common method is the reaction of phenylpropanoic acid with trifluoromethylating agents under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient production. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trifluoro-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.

Scientific Research Applications

2,2,3-Trifluoro-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,3-trifluoro-3-phenylpropanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in biological activity and metabolic processes.

Comparison with Similar Compounds

    3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid:

    Phenylpropanoic acid: A simpler analog without the trifluoromethyl group, used in various industrial applications.

Uniqueness: 2,2,3-Trifluoro-3-phenylpropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2,2,3-trifluoro-3-phenylpropanoic acid

InChI

InChI=1S/C9H7F3O2/c10-7(9(11,12)8(13)14)6-4-2-1-3-5-6/h1-5,7H,(H,13,14)

InChI Key

DWZQBQLPKPIXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)(F)F)F

Origin of Product

United States

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